molecular formula C24H47NO2 B10766496 Docosaenoyl Ethanolamide

Docosaenoyl Ethanolamide

Cat. No.: B10766496
M. Wt: 381.6 g/mol
InChI Key: GVWIEXCBLRBBMZ-QZQOTICOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Docosaenoyl Ethanolamide can be synthesized through the reaction of docosenoic acid with ethanolamine. The reaction typically involves the activation of the carboxylic acid group of docosenoic acid, followed by its reaction with ethanolamine to form the amide bond. This process can be facilitated by using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product in a crystalline solid form .

Chemical Reactions Analysis

Types of Reactions: Docosaenoyl Ethanolamide undergoes various chemical reactions, including:

    Oxidation: The double bond in the docosenoic acid moiety can be oxidized to form epoxides or diols.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group in ethanolamine can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted ethanolamides.

Scientific Research Applications

Docosaenoyl Ethanolamide has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C24H47NO2

Molecular Weight

381.6 g/mol

IUPAC Name

(E)-N-(2-hydroxyethyl)docos-2-enamide

InChI

InChI=1S/C24H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h20-21,26H,2-19,22-23H2,1H3,(H,25,27)/b21-20+

InChI Key

GVWIEXCBLRBBMZ-QZQOTICOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCC/C=C/C(=O)NCCO

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC=CC(=O)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.